Cas no 2169612-50-2 (3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-(Cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound featuring a fused triazolopyrimidine core with a cyclopropylmethyl substituent and an amine functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a building block for nucleoside analogs or kinase inhibitors. The cyclopropylmethyl group enhances steric and electronic properties, while the triazolopyrimidine scaffold offers versatility in binding interactions. The amine moiety provides a handle for further derivatization, enabling the synthesis of targeted bioactive molecules. Its well-defined chemical properties make it suitable for research in drug discovery and development, particularly in exploring novel therapeutic agents with optimized pharmacokinetic profiles.
3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine structure
2169612-50-2 structure
Product Name:3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
CAS No:2169612-50-2
MF:C8H10N6
MW:190.205199718475
CID:5879337
PubChem ID:165554373
Update Time:2025-05-19

3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
    • 2169612-50-2
    • EN300-1582343
    • 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
    • Inchi: 1S/C8H10N6/c9-7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10,11)
    • InChI Key: AAVRUJQGJJPZHO-UHFFFAOYSA-N
    • SMILES: N1(C2C(=C(N)N=CN=2)N=N1)CC1CC1

Computed Properties

  • Exact Mass: 190.09669434g/mol
  • Monoisotopic Mass: 190.09669434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 82.5Ų

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Additional information on 3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

3-(Cyclopropylmethyl)-3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: A Comprehensive Overview

The compound with CAS No. 216961-50-2, known as 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazolo[4,5-d]pyrimidine core structure, which is a fused bicyclic system combining a triazole and a pyrimidine ring. The presence of the cyclopropylmethyl group at the 3-position introduces interesting steric and electronic properties, making this compound a valuable candidate for various applications.

Recent studies have highlighted the potential of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine in drug discovery. Its triazolo[4,5-d]pyrimidine framework is known to exhibit bioisosteric properties, which are crucial for designing molecules with improved pharmacokinetic profiles. The cyclopropylmethyl substituent further enhances the molecule's ability to interact with biological targets through non-covalent interactions such as π-stacking and hydrogen bonding. These properties make it an attractive lead compound for developing therapies targeting various diseases, including cancer and neurodegenerative disorders.

In terms of synthesis, the preparation of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that typically begins with the formation of the triazolo[4,5-d]pyrimidine core. This is often achieved through cyclization reactions involving appropriate precursors such as amidines or guanidines. The introduction of the cyclopropylmethyl group requires careful planning to ensure optimal regioselectivity and yield. Recent advancements in catalytic methods and asymmetric synthesis have significantly improved the efficiency of this process.

The structural uniqueness of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine also lends itself to applications beyond pharmaceuticals. Its ability to form stable coordination complexes has been explored in materials science for potential use in catalysis and sensor technologies. Additionally, the molecule's electronic properties make it a promising candidate for organic electronics applications such as field-effect transistors (FETs) and light-emitting diodes (LEDs).

From a computational chemistry perspective, density functional theory (DFT) studies have provided insights into the electronic structure and reactivity of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine. These studies have revealed that the molecule's aromaticity and conjugation pathways play a critical role in its reactivity towards electrophilic substitution reactions. Furthermore, molecular dynamics simulations have shown that the cyclopropylmethyl group imparts flexibility to the molecule without compromising its overall stability.

In conclusion, 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and favorable properties continue to drive innovative research efforts aimed at harnessing its full potential in drug development and advanced materials science.

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